Cas no 89123-15-9 (BUTANAL, 2-AMINO-)
BUTANAL, 2-AMINO- Chemical and Physical Properties
Names and Identifiers
-
- BUTANAL, 2-AMINO-
- 89123-15-9
- EN300-7574740
- FGEPRNXUNITOCW-UHFFFAOYSA-N
- aminobutyraldehyde
- aminobutanal
- 2-aminobutanal
-
- Inchi: 1S/C4H9NO/c1-2-4(5)3-6/h3-4H,2,5H2,1H3
- InChI Key: FGEPRNXUNITOCW-UHFFFAOYSA-N
- SMILES: C(=O)C(N)CC
Computed Properties
- Exact Mass: 87.068413911Da
- Monoisotopic Mass: 87.068413911Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 44.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 43.1Ų
BUTANAL, 2-AMINO- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7574740-0.05g |
2-aminobutanal |
89123-15-9 | 95.0% | 0.05g |
$671.0 | 2025-02-24 | |
| Enamine | EN300-7574740-0.1g |
2-aminobutanal |
89123-15-9 | 95.0% | 0.1g |
$703.0 | 2025-02-24 | |
| Enamine | EN300-7574740-0.25g |
2-aminobutanal |
89123-15-9 | 95.0% | 0.25g |
$735.0 | 2025-02-24 | |
| Enamine | EN300-7574740-0.5g |
2-aminobutanal |
89123-15-9 | 95.0% | 0.5g |
$768.0 | 2025-02-24 | |
| Enamine | EN300-7574740-1.0g |
2-aminobutanal |
89123-15-9 | 95.0% | 1.0g |
$800.0 | 2025-02-24 | |
| Enamine | EN300-7574740-2.5g |
2-aminobutanal |
89123-15-9 | 95.0% | 2.5g |
$1568.0 | 2025-02-24 | |
| Enamine | EN300-7574740-5.0g |
2-aminobutanal |
89123-15-9 | 95.0% | 5.0g |
$2318.0 | 2025-02-24 | |
| Enamine | EN300-7574740-10.0g |
2-aminobutanal |
89123-15-9 | 95.0% | 10.0g |
$3438.0 | 2025-02-24 |
BUTANAL, 2-AMINO- Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on BUTANAL, 2-AMINO-
BUTANAL, 2-AMINO- (CAS No. 89123-15-9): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
The compound BUTANAL, 2-AMINO-, identified by the Chemical Abstracts Service Number (CAS No.) 89123-15-9, is a significant molecule in the field of organic chemistry and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its versatile structural framework and potential applications in drug synthesis, material science, and biochemical studies. Understanding its chemical properties, synthesis methods, and recent advancements in its utilization is crucial for researchers and industrial chemists alike.
Chemical Structure and Properties: The molecular formula of BUTANAL, 2-AMINO- is C₅H₁₁NO, reflecting its composition of five carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom. The presence of both an aldehyde group (CHO) and an amino group (NH₂) makes it a bifunctional compound, enabling diverse chemical reactions such as condensation, reduction, and nucleophilic substitution. The aldehyde functionality is highly reactive and participates in various organic transformations, while the amino group introduces basicity and potential for further derivatization.
The physical properties of BUTANAL, 2-AMINO- include a melting point typically ranging between 30°C to 35°C and a boiling point around 200°C at standard pressure. It exhibits moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but limited solubility in water due to the hydrophobic nature of its carbon chain. These characteristics make it suitable for various reaction conditions in synthetic chemistry.
Synthesis Methods: The synthesis of BUTANAL, 2-AMINO- can be achieved through multiple pathways depending on the desired purity and scale of production. One common method involves the condensation reaction between butanal (butyraldehyde) and ammonia under controlled conditions. This reaction proceeds via nucleophilic addition followed by dehydration to form the imine intermediate, which is subsequently hydrolyzed to yield the desired product. Another approach involves the catalytic hydrogenation of nitroalkanes derived from butanal precursors.
Recent advancements in catalytic systems have improved the efficiency and selectivity of these synthetic routes. For instance, transition metal catalysts such as palladium or nickel have been employed to enhance the conversion rates while minimizing side reactions. These innovations not only streamline the production process but also reduce waste generation, aligning with green chemistry principles.
Applications in Pharmaceutical Research: The unique reactivity of BUTANAL, 2-AMINO- has positioned it as a valuable intermediate in pharmaceutical synthesis. Its bifunctional nature allows for the construction of complex molecular architectures essential for drug development. One notable application is its use in the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.
Recent studies have highlighted its role in developing novel antibiotics by serving as a precursor for constructing cyclic amino acid analogs. These analogs exhibit potent antimicrobial activity against resistant bacterial strains by interfering with essential metabolic pathways. Additionally, derivatives of BUTANAL, 2-AMINO- have been explored as kinase inhibitors due to their ability to modulate protein-protein interactions critical for cancer cell proliferation.
Emerging Applications in Material Science: Beyond pharmaceuticals, BUTANAL, 2-AMINO- has found utility in material science applications. Its ability to undergo polymerization reactions makes it a candidate for developing advanced polymers with tailored properties. Researchers have investigated its incorporation into polyamides and polyurethanes to enhance thermal stability and mechanical strength.
Moreover, its reactivity with metal ions has led to the creation of coordination polymers with potential applications in catalysis and gas storage. These materials exhibit high surface areas and tunable pore sizes due to their porous structures formed by self-assembled units derived from BUTANAL, 2-AMINO- derivatives.
Biological Activity and Toxicity Studies: Extensive biological activity studies have been conducted to evaluate the safety profile of BUTANAL, 2-AMINO- derivatives. In vitro assays have demonstrated moderate toxicity at higher concentrations but exhibited low cytotoxicity towards normal human cells at sub-lethal doses. This makes it a promising candidate for further development into therapeutic agents without significant off-target effects.
Recent toxicological studies have focused on understanding its metabolic pathways within living organisms. Techniques such as mass spectrometry coupled with liquid chromatography (LC-MS) have been employed to track degradation products over time. These insights are crucial for designing safer derivatives with improved pharmacokinetic profiles.
Future Perspectives: The future research directions for BUTANAL, 2-AMINO- are multifaceted. One area involves exploring novel synthetic methodologies that further improve yield and purity while reducing environmental impact. Another direction is investigating its role in developing next-generation therapeutics targeting neurological disorders by designing peptidomimetics that cross the blood-brain barrier more efficiently.
The integration of computational chemistry techniques has also opened new avenues for studying its reactivity patterns at an atomic level. Molecular modeling simulations can predict optimal reaction conditions and identify potential intermediates before experimental validation.
In conclusion,BUTANAL, 2-AMINO-* (CAS No., 89123-15-9) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that are harnessed in pharmaceuticals for drug development and in material science for advanced polymer formulations. Continued research efforts will likely uncover even more innovative uses for this compound in addressing global challenges related to health care materials science
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